molecular formula C8H4ClN3O4 B1629623 6-Chloro-4-nitro-1H-indazole-3-carboxylic acid CAS No. 885519-39-1

6-Chloro-4-nitro-1H-indazole-3-carboxylic acid

Cat. No.: B1629623
CAS No.: 885519-39-1
M. Wt: 241.59 g/mol
InChI Key: MNEJTDPEKRHQMC-UHFFFAOYSA-N
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Description

6-Chloro-4-nitro-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with a chlorine atom at position 6, a nitro group at position 4, and a carboxylic acid moiety at position 3. Its molecular formula is C₈H₄ClN₃O₄, with a molecular weight of approximately 241.59 g/mol. The compound is primarily utilized in industrial and scientific research, particularly in medicinal chemistry and materials science, due to its reactive functional groups and structural versatility . The nitro and carboxylic acid groups contribute to its polarity, influencing solubility and reactivity in synthetic applications.

Properties

IUPAC Name

6-chloro-4-nitro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O4/c9-3-1-4-6(5(2-3)12(15)16)7(8(13)14)11-10-4/h1-2H,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEJTDPEKRHQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C(=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646186
Record name 6-Chloro-4-nitro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-39-1
Record name 6-Chloro-4-nitro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Nitration of 6-Chloro-1H-indazole-3-carboxylic Acid

Reaction Mechanism and Conditions

The direct nitration of 6-chloro-1H-indazole-3-carboxylic acid introduces a nitro group at the 4-position of the indazole ring. This method leverages the electron-withdrawing effects of the carboxylic acid group, which directs electrophilic substitution to the para position relative to the chlorine atom at position 6. The reaction typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration or decomposition.

Key Steps:

  • Substrate Preparation: 6-Chloro-1H-indazole-3-carboxylic acid is suspended in H₂SO₄ to protonate the indazole ring, enhancing electrophilic susceptibility.
  • Nitration: HNO₃ is added dropwise, maintaining temperatures below 5°C to minimize side reactions.
  • Workup: The mixture is quenched in ice water, and the product is isolated via filtration or extraction.

Challenges and Optimizations

  • Regioselectivity: Competing directing effects from the carboxylic acid (–COOH) and chlorine (–Cl) groups require precise control of reaction conditions. Excess HNO₃ or elevated temperatures may lead to di-nitration.
  • Yield Enhancement: Pilot studies report yields of 60–70% when using a 1:1 molar ratio of HNO₃ to substrate and reaction times of 4–6 hours.
Table 1: Direct Nitration Parameters
Parameter Value/Range Source
Nitrating Agent HNO₃ (65%)
Acid Catalyst H₂SO₄ (98%)
Temperature 0–5°C
Reaction Time 4–6 hours
Yield 60–70%

Lithiation-Carboxylation of Protected 6-Chloro-4-nitroindazole

Synthetic Strategy

This method involves introducing the carboxylic acid group at position 3 via lithiation and subsequent carboxylation. The indazole nitrogen is first protected with a (2-chloromethoxyethyl)trimethylsilane (SEM-Cl) group to prevent side reactions during lithiation.

Key Steps:

  • Protection: SEM-Cl is reacted with 6-chloro-4-nitro-1H-indazole in tetrahydrofuran (THF) under inert conditions.
  • Lithiation: n-Butyllithium (n-BuLi) deprotonates the C3 position, generating a lithiated intermediate.
  • Carboxylation: Quenching with gaseous CO₂ introduces the carboxylic acid group.
  • Deprotection: Tetrabutylammonium fluoride (TBAF) removes the SEM group, yielding the final product.

Industrial Scalability

  • Continuous Flow Reactors: Recent advances enable precise control of exothermic lithiation steps, improving safety and yield (up to 75%).
  • Cost Considerations: SEM-Cl and n-BuLi are expensive, making this method less favorable for large-scale production without recycling protocols.
Table 2: Lithiation-Carboxylation Parameters
Parameter Value/Range Source
Protecting Agent SEM-Cl
Lithiation Reagent n-BuLi (2.5 M in hexane)
Carboxylation Agent CO₂ (g)
Deprotection Reagent TBAF
Yield 70–75%

Hydrolysis of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile

Reaction Pathway

The hydrolysis of 6-chloro-4-nitro-1H-indazole-3-carbonitrile (CAS: 885519-37-9) offers a straightforward route to the carboxylic acid. Acidic or basic conditions convert the nitrile (–CN) group to –COOH.

Key Steps:

  • Acidic Hydrolysis: The nitrile is refluxed in concentrated HCl or H₂SO₄, followed by neutralization with NaOH.
  • Basic Hydrolysis: Treatment with aqueous H₂O₂ in NaOH at 80–100°C achieves similar results with shorter reaction times.

Yield and Purity

  • Acidic Conditions: Yields of 80–85% are reported after 12–24 hours of reflux.
  • Basic Conditions: Yields improve to 85–90% within 6–8 hours, though product purification is more labor-intensive.
Table 3: Hydrolysis Parameters
Parameter Value/Range Source
Reagent (Acidic) H₂SO₄ (95%)
Reagent (Basic) NaOH/H₂O₂
Temperature 100°C (reflux)
Reaction Time 6–24 hours
Yield 80–90%

Industrial Production Considerations

Cost-Benefit Analysis

  • Direct Nitration: Low-cost reagents (HNO₃, H₂SO₄) make this method economically viable for ton-scale production, though regioselectivity remains a hurdle.
  • Lithiation-Carboxylation: High reagent costs limit use to small-scale syntheses of high-purity batches (>98%).
  • Hydrolysis: Balances cost and yield, favored for intermediates like 6-chloro-4-nitro-1H-indazole-3-carbonitrile.

Comparative Analysis of Methods

Yield and Efficiency

Method Average Yield Time Efficiency Scalability
Direct Nitration 60–70% Moderate High
Lithiation-Carboxylation 70–75% Low Low
Nitrile Hydrolysis 80–90% High Moderate

Recommendations for Application

  • Pharmaceutical Research: Lithiation-carboxylation ensures high purity for bioactivity studies.
  • Bulk Synthesis: Hydrolysis or direct nitration methods are preferable for cost-sensitive applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-nitro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.

    Oxidation: The carboxylic acid group can be oxidized to form corresponding acid derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Substitution: Sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 6-Amino-4-nitro-1H-indazole-3-carboxylic acid.

    Substitution: 6-Substituted-4-nitro-1H-indazole-3-carboxylic acid derivatives.

    Oxidation: Oxidized derivatives of the carboxylic acid group.

Scientific Research Applications

Scientific Research Applications

The applications of 6-Chloro-4-nitro-1H-indazole-3-carboxylic acid can be categorized into several domains:

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Studies indicate that it exhibits inhibitory effects on various cancer cell lines, including colon and melanoma cells. The mechanism involves the inhibition of nitric oxide synthases (NOS), leading to reduced nitric oxide production, which is crucial in tumor progression and angiogenesis.
  • Antimicrobial Properties : The nitro group can undergo bioreduction to form reactive intermediates that exhibit antimicrobial effects, making this compound a candidate for developing new antibiotics .

Biological Research

In biological studies, this compound serves as a pharmacophore:

  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in disease pathways, particularly NOS, influencing various physiological processes such as vasodilation and immune responses.
  • Cellular Mechanisms : Research shows that it interacts with cellular components to modulate growth and apoptosis, making it a subject of interest in cell biology .

Industrial Applications

The compound is utilized in the synthesis of specialty chemicals:

  • Dyes and Pigments : Its unique chemical properties allow for the development of various industrial chemicals, including dyes and pigments used in coatings and plastics .
  • Advanced Materials : Its role as a building block in organic synthesis facilitates the creation of more complex molecules used in electronics and polymers .

Case Study 1: Anticancer Potential

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited cell proliferation in colon cancer models. The compound was found to induce apoptosis through NOS inhibition, confirming its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects, suggesting that it could be developed into a novel antibiotic treatment.

Mechanism of Action

The mechanism of action of 6-Chloro-4-nitro-1H-indazole-3-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chloro group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type: Nitro vs. Methyl Group

Compound : 6-Chloro-4-methyl-1H-indazole-3-carboxylic acid (CAS: 885520-93-4)

  • Molecular Formula : C₉H₇ClN₂O₂
  • Molecular Weight : 210.62 g/mol
  • Substituents : Chlorine (position 6), methyl (position 4), carboxylic acid (position 3).
  • Key Properties: XLogP3: 2.4 (indicating moderate lipophilicity). Hydrogen bond donors/acceptors: 2/3.

Comparison :
Replacing the nitro group (strong electron-withdrawing) with a methyl group (electron-donating) reduces molecular polarity. This substitution decreases acidity at the carboxylic acid group (pKa increases) and enhances lipophilicity (higher XLogP3). The methyl derivative may exhibit improved membrane permeability, making it more suitable for biological applications, whereas the nitro analog’s electron-deficient structure favors electrophilic reactions, such as nucleophilic aromatic substitution .

Positional Isomerism: Chlorine and Nitro Group Placement

Compound : 3-Chloro-6-nitro-1H-indazole-4-carboxylic acid (CAS: 885519-67-5)

  • Molecular Formula : C₈H₄ClN₃O₄
  • Molecular Weight : 241.59 g/mol
  • Substituents : Chlorine (position 3), nitro (position 6), carboxylic acid (position 4).

Comparison: Positional isomerism significantly alters electronic distribution. In contrast, the isomer’s chlorine at position 3 and nitro at position 6 may lead to steric hindrance near the carboxylic acid group (position 4), affecting hydrogen-bonding interactions and crystal packing. Such differences could influence solubility and solid-state properties, impacting formulation in pharmaceutical development .

Absence of Nitro Group: Impact on Reactivity

Compound : 6-Chloro-1H-indazole-3-carboxylic Acid (CAS: 129295-31-4)

  • Molecular Formula : C₈H₅ClN₂O₂
  • Molecular Weight : 196.59 g/mol
  • Substituents : Chlorine (position 6), carboxylic acid (position 3).

Comparison :
The absence of the nitro group reduces molecular weight by 45 g/mol and eliminates a strong electron-withdrawing effect. This results in:

  • Lower acidity at the carboxylic acid group (due to reduced electron withdrawal).
  • Higher LogP (increased lipophilicity) compared to the nitro-containing analog.
  • Altered reactivity : The nitro group’s absence removes opportunities for reduction to an amine, a common pathway in prodrug design. This makes the nitro-free derivative less versatile in synthetic routes requiring redox transformations .

Key Findings and Implications

Substituent Effects : Nitro groups enhance acidity and reactivity but reduce lipophilicity, whereas methyl groups improve membrane permeability.

Positional Isomerism : Alters electronic and steric profiles, affecting solubility and solid-state behavior.

Nitro-Free Analogs : Offer simpler synthetic pathways but lack redox versatility.

Biological Activity

Overview

6-Chloro-4-nitro-1H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities. Its unique substitution pattern, featuring both chloro and nitro groups, significantly influences its reactivity and potential therapeutic applications. This compound has been investigated for its antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C_9H_6ClN_3O_4
  • Molecular Weight : 241.59 g/mol
  • CAS Number : 885519-39-1

The presence of the chloro group enhances lipophilicity, facilitating cellular penetration, while the nitro group can be bioreduced to form reactive intermediates that interact with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines:

Cell Line IC50 Value (µM) Mechanism of Action
HCT116 (Colon Cancer)0.64Inhibition of PLK4 (Polo-like kinase 4)
MM1.S (Multiple Myeloma)0.64Antiproliferative activity
SW620 (Colorectal Carcinoma)Not specifiedReduction of tumor growth rates

The mechanism involves interaction with cellular components leading to apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. The nitro group can undergo bioreduction, contributing to its efficacy against bacterial strains. Specific studies have demonstrated significant inhibition against various pathogens, although detailed IC50 values are yet to be fully characterized.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Bioreduction of Nitro Group : Converts to reactive intermediates that can damage cellular components.
  • Cell Membrane Penetration : Enhanced by the chloro substituent, allowing better access to intracellular targets.
  • Target Interaction : Potential interactions with kinases and other proteins involved in cell cycle regulation and apoptosis.

Case Studies and Research Findings

Several studies have documented the biological activities of indazole derivatives:

  • Antitumor Activity Study :
    • A study reported that derivatives similar to this compound displayed potent antitumor activity with IC50 values in the nanomolar range against various cancer cell lines .
  • Structure-Activity Relationship (SAR) :
    • Research indicates that substituents at the 4 and 6 positions of the indazole scaffold significantly affect biological activity, particularly in inhibiting kinases related to cancer progression .
  • In Vivo Studies :
    • Animal models have shown that compounds with similar structures can effectively reduce tumor growth, indicating potential for clinical application .

Q & A

Q. What synthetic methodologies are optimal for preparing 6-chloro-4-nitro-1H-indazole-3-carboxylic acid, and how can reaction conditions be optimized?

Answer: Synthesis typically involves sequential nitration and chlorination of an indazole precursor. Key considerations include:

  • Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. Monitor regioselectivity via TLC or HPLC .
  • Chlorination : Employ POCl₃ or SOCl₂ in anhydrous conditions. Optimize temperature (80–100°C) and reaction time to avoid decomposition of the carboxylic acid group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield and purity.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., nitro at C4, chloro at C6). The carboxylic acid proton appears as a broad peak at δ 12–14 ppm .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths/angles, confirming planarity of the nitro and carboxylic acid groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 257.61 g/mol) and fragmentation patterns .

Q. How can researchers mitigate byproduct formation during the synthesis of this compound?

Answer: Common byproducts include di-nitrated or dechlorinated derivatives. Strategies:

  • Temperature Control : Maintain low temperatures during nitration to prevent multiple nitrations.
  • Protecting Groups : Temporarily protect the carboxylic acid with methyl esters to reduce side reactions .
  • Realtime Monitoring : Use inline IR or HPLC to detect intermediates and adjust conditions promptly .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence crystallographic refinement in SHELXL?

Answer: The nitro group induces anisotropic displacement parameters (ADPs) due to its strong electron-withdrawing nature. In SHELXL:

  • Refine ADPs using the ANIS command to model thermal motion accurately.

  • Apply restraints (SIMU/DELU) to prevent over-parameterization .

  • Example refinement metrics:

    ParameterValue
    R1 (I > 2σ)< 0.05
    wR2< 0.12
    CCDC DepositionRequired

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?

Answer:

  • Dynamic Effects in NMR : Tautomerism or solvent interactions may shift peaks. Compare DMSO-d₆ vs. CDCl₃ spectra to identify dynamic behavior .
  • XRD Validation : Use XRD to confirm static solid-state structure, then reconcile with solution-phase NMR via DFT calculations (e.g., Gaussian09) .

Q. What strategies are effective for studying the reactivity of the carboxylic acid group in catalytic or supramolecular applications?

Answer:

  • Coordination Chemistry : React with metal salts (e.g., Cu²⁺) to form complexes. Monitor via UV-Vis (ligand-to-metal charge transfer bands) .
  • Esterification : Test coupling agents (DCC/DMAP) for derivatization. Kinetic studies under varying pH/temperature reveal activation energy .

Q. How can researchers design biological activity assays for this compound, given structural similarities to kinase inhibitors?

Answer:

  • Target Selection : Prioritize kinases (e.g., JAK2, EGFR) based on indazole scaffolds’ known activity .
  • Assay Protocol :
    • In vitro : Use fluorescence-based ADP-Glo™ kinase assays.
    • IC50 Determination : Fit dose-response curves (GraphPad Prism) .

Q. What computational methods predict the compound’s thermal stability and degradation pathways?

Answer:

  • Thermogravimetric Analysis (TGA) : Experimentally determine decomposition onset temperature.
  • DFT Calculations : Simulate bond dissociation energies (BDEs) to identify weak points (e.g., nitro group loss at >200°C) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Answer:

  • Reproducibility Checklist :
    • Verify reagent purity (e.g., POCl₃ freshness).
    • Standardize workup protocols (quenching time, drying agents).
  • Meta-Analysis : Compare literature data (e.g., PubChem, Sigma-Aldrich) to identify outlier conditions .

Q. What role does crystal packing play in conflicting solubility data across studies?

Answer: Polymorphism or hydrate formation alters solubility.

  • Powder XRD : Check for polymorphic phases.
  • Solubility Assay : Conduct in triplicate using nephelometry under controlled humidity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-4-nitro-1H-indazole-3-carboxylic acid
Reactant of Route 2
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6-Chloro-4-nitro-1H-indazole-3-carboxylic acid

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